molecular formula C13H22N2O3 B13918684 Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate

Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate

Cat. No.: B13918684
M. Wt: 254.33 g/mol
InChI Key: ROYGOHYDJHICDZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1) is a spirocyclic compound featuring a bicyclic structure with a 4-membered and 5-membered ring system fused at a single carbon atom (spiro[4.5]decane). Its molecular formula is C₁₃H₂₂N₂O₃, with an average mass of 254.330 g/mol and a monoisotopic mass of 254.163043 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive spirocycles .

Properties

IUPAC Name

tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-5-13(6-8-15)9-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYGOHYDJHICDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic diazaspiro scaffold followed by functionalization to introduce the keto (3-oxo) and tert-butyl carboxylate groups. The key steps include:

  • Formation of the diazaspiro ring system via cyclization reactions involving diamine and keto-precursors.
  • Introduction of the tert-butyl ester protecting group on the carboxylate moiety to enhance stability and solubility.
  • Oxidation or selective functional group transformation to install the 3-oxo substituent on the spiro ring.

Specific Synthetic Routes

Although direct literature on this compound is limited, analogous compounds such as tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate and related spirocyclic diazaspiro compounds provide insight into feasible synthetic approaches:

Step Reaction Type Description Conditions/Notes
1 Cyclization Condensation of diamine with appropriate keto-acid or keto-ester to form spiro ring system Acid or base catalysis; solvent: DMF, THF
2 Esterification Protection of carboxylic acid as tert-butyl ester Use of tert-butyl alcohol and acid catalyst or Boc anhydride
3 Oxidation/Functionalization Introduction of 3-oxo group via selective oxidation Mild oxidizing agents (e.g., PCC, Dess–Martin periodinane)
4 Purification Recrystallization or chromatography Silica gel column chromatography or preparative HPLC

This generalized route is adapted from known synthetic strategies for spirocyclic diazaspiro compounds and their tert-butyl ester derivatives.

Industrial Scale Preparation

For industrial production, the synthesis is optimized for high yield, purity, and scalability:

  • Use of continuous flow reactors for cyclization to improve reaction control and safety.
  • Employment of green solvents and catalysts to minimize environmental impact.
  • Purification via crystallization to avoid chromatographic steps where possible.
  • Implementation of in-line monitoring techniques (e.g., IR, NMR) for process control.

Analytical Data and Research Findings

Physicochemical Properties

Property Data
Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
IUPAC Name This compound
CAS Number 2891598-83-5
Structural Features Spirocyclic diaza ring, tert-butyl ester, keto group at position 3

Characterization Techniques

Detailed Synthetic Example (Hypothetical)

Based on analogous compounds and typical synthetic chemistry principles, the following example illustrates a plausible preparation:

Step Reagents and Conditions Outcome
1 React 1,4-diaminobutane with ethyl 4-oxopentanoate in DMF under reflux with catalytic acid Formation of diazaspiro intermediate
2 Treat intermediate with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0°C to room temperature Protection of amine and formation of tert-butyl ester
3 Oxidize at position 3 using Dess–Martin periodinane in dichloromethane at room temperature Introduction of 3-oxo group
4 Purify product by silica gel chromatography using ethyl acetate/hexane mixture Isolated this compound

Comparative Analysis with Related Spirocyclic Compounds

Compound Name Molecular Weight (g/mol) Spiro Ring Size Functional Groups Biological Relevance
This compound 254.33 [3.6] Keto, tert-butyl ester Potential ALK inhibitor scaffold
tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate ~340.35 [3.6] Amine, tert-butyl ester, oxalate salt Used in medicinal chemistry and drug design

Research Perspectives and Notes

  • The compound's spirocyclic structure confers conformational rigidity, beneficial for selective biological interactions.
  • The tert-butyl ester group improves compound stability and solubility, facilitating handling and formulation.
  • Oxidation at position 3 to introduce the keto group requires mild conditions to avoid ring cleavage.
  • The compound is a potential scaffold for ALK (anaplastic lymphoma kinase) inhibitors, as suggested by patent literature.
  • Detailed synthetic protocols are often proprietary; however, the general synthetic approaches follow classical organic synthesis routes for spirocyclic amines and esters.

Summary Table of Preparation Methodology

Aspect Description
Starting Materials Diamines, ketoesters or ketoacids, tert-butyl protecting reagents
Key Reaction Types Cyclization, esterification, selective oxidation
Catalysts and Solvents Acid/base catalysts, organic solvents (DMF, DCM, THF)
Purification Techniques Chromatography (silica gel, preparative HPLC), recrystallization
Analytical Characterization NMR, MS, IR, HPLC/UPLC
Industrial Considerations Process optimization for yield, purity, environmental impact, and scalability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Structural Variations in Spiro Ring Systems

The spiro ring architecture significantly influences physicochemical properties and biological activity. Below is a comparison with analogous spirocycles:

Compound Name Spiro System Molecular Formula CAS Key Features Applications
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate [4.5] C₁₃H₂₂N₂O₃ 169206-67-1 3-oxo group, Boc protection Intermediate for DDR1 inhibitors
Tert-butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate [4.6] C₁₄H₂₄N₂O₃ 1341039-08-4 Larger spiro system ([4.6]), 1-oxo group Potential use in extended pharmacokinetic profiles
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate [4.5] C₁₃H₂₂N₂O₃ 1158749-94-0 2-oxo group, no substituents Scaffold for CNS-targeting molecules
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate [4.5] C₁₃H₂₄N₂O₂ 937729-06-1 No oxo group, simpler structure Base for functionalization

Key Observations :

  • Spiro Ring Size : The [4.5] system (e.g., 169206-67-1 ) offers compactness, enhancing membrane permeability compared to the larger [4.6] system in 1341039-08-4 .
  • Oxo Group Position : The 3-oxo group in 169206-67-1 introduces a ketone for hydrogen bonding, critical for enzyme inhibition (e.g., DDR1 in fibrosis ), whereas the 1-oxo variant (1341039-08-4 ) may alter metabolic stability .
  • Substituent Effects: The Boc group in 169206-67-1 facilitates deprotection for further derivatization, unlike the non-protected 937729-06-1 .

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
169206-67-1 254.33 1.2 1 4
1341039-08-4 268.35 1.8 1 4
1158749-94-0 254.33 1.5 1 4
937729-06-1 240.34 2.1 0 3

Notes:

  • Higher logP in 937729-06-1 correlates with increased lipophilicity, favoring blood-brain barrier penetration .
  • The 3-oxo group in 169206-67-1 reduces logP compared to non-oxo analogs .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate?

A multi-step synthesis is typically required. For analogous spirocyclic compounds, alkylation of a spirocyclic amine precursor with tert-butyl dicarbonate under basic conditions is a common approach . For example, describes the use of potassium carbonate and brominated reagents in acetonitrile for similar diazaspiro systems. Optimization of reaction time and temperature is critical due to steric hindrance from the spiro ring .

Q. How can the structural identity of this compound be confirmed experimentally?

  • 1H NMR : The tert-butyl group appears as a singlet at δ ~1.44 ppm, while spirocyclic protons exhibit distinct splitting patterns due to restricted rotation .
  • IR Spectroscopy : The 3-oxo group shows a strong carbonyl stretch near 1700 cm⁻¹.
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 240.3 for a related compound in ) confirms molecular weight .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve spiro ring conformation and stereochemistry .

Q. What safety protocols should be followed when handling this compound?

Based on safety data for structurally similar compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection ( ).
  • Storage : Store at 2–8°C in inert conditions to prevent decomposition ().
  • Decomposition Risks : Thermal degradation may release CO and NOx; use fume hoods (). Toxicity data is limited, so treat as a potential health hazard .

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of the spiro[3.6]decane system via X-ray crystallography?

The spiro junction introduces conformational rigidity, but crystal packing can be disrupted by the 3-oxo group’s polarity. SHELX refinement requires high-resolution data (<1.0 Å) to distinguish between possible enantiomers. Twinning or poor crystal quality may necessitate iterative refinement cycles in SHELXL . For example, highlights the robustness of SHELX in handling complex small-molecule structures despite historical limitations.

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular Docking : Target proteins (e.g., EGFR in ) can be modeled to assess binding affinity. The spiro ring’s rigidity may enhance selectivity by reducing entropic penalties upon binding.
  • QSAR Studies : Parameters like logP (3.07 in ) and polar surface area (41.57 Ų) correlate with blood-brain barrier permeability and metabolic stability .
  • MD Simulations : Analyze conformational dynamics of the spiro[3.6] system to identify bioactive conformers .

Q. What role does the 3-oxo group play in the compound’s reactivity and stability?

The 3-oxo group:

  • Reactivity : Acts as a hydrogen-bond acceptor, influencing crystallization ( ) and potential intermolecular interactions in biological targets.
  • Stability : May undergo keto-enol tautomerism under acidic/basic conditions, requiring pH-controlled storage ().
  • Synthetic Utility : Serves as a handle for further functionalization (e.g., reductive amination or nucleophilic addition) .

Q. How does the spiro[3.6]decane scaffold compare to other spirocyclic systems (e.g., spiro[4.5]) in drug discovery?

  • Conformational Flexibility : The spiro[3.6] system’s smaller rings increase torsional strain, potentially enhancing metabolic stability compared to spiro[4.5] analogs ().
  • Biological Activity : Spiro[4.5] derivatives in and show anticonvulsant and kinase-inhibitory activity, suggesting the spiro[3.6] system could be tailored for similar targets with improved pharmacokinetics.

Data Contradictions and Gaps

  • Toxicity Data : Limited information exists (). Assay results from related compounds (e.g., spiro[4.5] in ) should be extrapolated cautiously.
  • Synthetic Yields : Reported yields for spirocyclic compounds vary widely (e.g., 50–90% in ), highlighting the need for optimization.

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